butyl({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl})amine
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Overview
Description
Butyl({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl})amine is an organic compound that features a pyrazole ring substituted with a trifluoromethyl group and a butylamine side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method starts with the reaction of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one with methyl hydrazine hydrochloride to form the pyrazole ring . The trifluoromethyl group is introduced via a radical trifluoromethylation reaction . The final step involves the alkylation of the pyrazole with butylamine under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Butyl({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl})amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring or the butylamine side chain.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Butyl({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl})amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, particularly in the development of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of butyl({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl})amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-Butyl-3-methylimidazolium trifluoromethanesulfonate
- 1-Butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide
- 1-Butyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide
Uniqueness
Butyl({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl})amine is unique due to its specific substitution pattern on the pyrazole ring and the presence of both a trifluoromethyl group and a butylamine side chain. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for various applications .
Properties
Molecular Formula |
C10H16F3N3 |
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Molecular Weight |
235.25 g/mol |
IUPAC Name |
N-[[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl]butan-1-amine |
InChI |
InChI=1S/C10H16F3N3/c1-3-4-5-14-6-8-7-16(2)15-9(8)10(11,12)13/h7,14H,3-6H2,1-2H3 |
InChI Key |
DMSTZTSSMNEKBW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNCC1=CN(N=C1C(F)(F)F)C |
Origin of Product |
United States |
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